molecular formula C20H34O4 B14395732 4,4'-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid CAS No. 87336-94-5

4,4'-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid

Katalognummer: B14395732
CAS-Nummer: 87336-94-5
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: RVKBUUWRYZDTHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid is an organic compound with the molecular formula C20H34O4 This compound is characterized by its unique structure, which includes a cyclododec-1-ene ring and two butanoic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid can be achieved through a series of organic reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. For instance, combining 1,3-butadiene with maleic anhydride can produce cyclohexene-cis-1,2-dicarboxylic anhydride, which can then be hydrolyzed to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. The reaction conditions are optimized to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reaction and subsequent purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-(Cyclododec-1-ene-1,2-diyl)dibutanoic acid is unique due to its cyclododec-1-ene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex organic molecules and advanced materials.

Eigenschaften

CAS-Nummer

87336-94-5

Molekularformel

C20H34O4

Molekulargewicht

338.5 g/mol

IUPAC-Name

4-[2-(3-carboxypropyl)cyclododecen-1-yl]butanoic acid

InChI

InChI=1S/C20H34O4/c21-19(22)15-9-13-17-11-7-5-3-1-2-4-6-8-12-18(17)14-10-16-20(23)24/h1-16H2,(H,21,22)(H,23,24)

InChI-Schlüssel

RVKBUUWRYZDTHT-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCC(=C(CCCC1)CCCC(=O)O)CCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.